Vinyltrimethylsilane (CAS: 754-05-2) is a bifunctional organosilicon precursor characterized by a reactive vinylic double bond directly attached to a sterically bulky, hydrolytically inert trimethylsilyl (TMS) group. In industrial and laboratory procurement, VTMS is primarily sourced for two distinct material pathways: as a carbon-rich, pore-generating precursor in plasma-enhanced chemical vapor deposition (PECVD) for semiconductor dielectrics, and as a stable vinylating agent or comonomer in organic and macromolecular synthesis. Unlike broadly used silane crosslinkers, the primary procurement value of VTMS lies in its inability to undergo moisture-driven sol-gel condensation, ensuring predictable stoichiometry and extended shelf-life during complex multi-step formulations or anhydrous gas-phase depositions [1].
Substituting VTMS with closely related silanes fundamentally alters process chemistry and end-product viability. Replacing VTMS with vinyltrimethoxysilane (VTMO) or vinyltriethoxysilane (VTES) introduces moisture-sensitive alkoxy groups that spontaneously hydrolyze and cross-link under ambient humidity, ruining formulations intended for discrete molecular functionalization or linear copolymerization . In chemical vapor deposition, substituting VTMS with the baseline tetramethylsilane (TMS) removes the reactive vinyl moiety required to generate a thermally labile hydrocarbon phase, preventing the formation of the nanopores necessary to achieve ultra-low dielectric constants [1]. Furthermore, in transition-metal-catalyzed fine chemical synthesis, utilizing the homologue allyltrimethylsilane instead of VTMS shifts the double bond by a single carbon, which completely suppresses desired cycloadditions and instead drives competitive olefin isomerization[2].
In the deposition of SiCOH composite films for microelectronic wiring, the choice of organosilane precursor dictates the final dielectric constant (k). When subjected to direct PECVD and subsequent annealing at 450 °C, films deposited using VTMS achieve a dielectric constant of 2.0. In contrast, films deposited using the baseline precursor tetramethylsilane (4MS) under identical conditions yield a higher dielectric constant ranging from 2.5 to 3.0 [1]. The presence of the vinyl group in VTMS facilitates the formation of a thermally labile hydrocarbon phase that desorbs during annealing, generating nanopores that drive the k-value down without requiring a secondary porogen gas.
| Evidence Dimension | Dielectric constant (k) of annealed SiCOH films |
| Target Compound Data | k = 2.0 |
| Comparator Or Baseline | Tetramethylsilane (4MS): k = 2.5 - 3.0 |
| Quantified Difference | 0.5 to 1.0 reduction in dielectric constant |
| Conditions | Direct PECVD followed by annealing at 450 °C for 30 min |
Allows semiconductor manufacturers to achieve ultra-low-k interlayer dielectrics via a single-precursor CVD process, reducing process complexity and material costs.
The structural composition of the silicon center critically determines the handling and formulation requirements of vinyl silanes. Alkoxy-functionalized comparators such as vinyltrimethoxysilane (VTMO) undergo rapid hydrolysis and polycondensation upon exposure to ambient moisture, forming rigid Si-O-Si networks. VTMS, possessing three non-hydrolyzable silicon-methyl bonds, exhibits 0% hydrolytic cross-linking under identical aqueous or humid conditions. This absolute resistance to moisture prevents premature gelation during storage and allows VTMS to be used in aqueous or open-air organic transformations where VTMO would catastrophically polymerize.
| Evidence Dimension | Susceptibility to ambient hydrolysis and polycondensation |
| Target Compound Data | 0% cross-linking (hydrolytically inert) |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMO): Rapid hydrolysis to Si-O-Si networks |
| Quantified Difference | Complete suppression of moisture-driven gelation |
| Conditions | Ambient humidity or aqueous formulation environments |
Ensures predictable stoichiometry and prevents batch loss due to premature gelation when sourcing a vinyl-silane for non-crosslinking applications.
In transition-metal-catalyzed synthesis of complex organosilicon building blocks, the proximity of the silicon atom to the double bond dictates the reaction pathway. Under iron-catalyzed conditions (using a [(MePDI)Fe(N2)]2 precatalyst), VTMS undergoes clean head-to-head dimerization to yield the corresponding 1,4-bis(trimethylsilyl)but-1-ene framework. Conversely, the homologous comparator allyltrimethylsilane fails to homocouple entirely (0% yield), instead undergoing rapid isomerization to trimethyl(prop-1-en-1-yl)silane[1]. This demonstrates that the specific vinylic connectivity of VTMS is mandatory for accessing bis-silylated aliphatic chains via this catalytic route.
| Evidence Dimension | Reaction pathway and homocoupling yield |
| Target Compound Data | Clean head-to-head dimerization (e.g., 32% isolated yield in neat conditions) |
| Comparator Or Baseline | Allyltrimethylsilane: 0% dimerization (exclusive isomerization) |
| Quantified Difference | Absolute shift from isomerization to targeted dimerization |
| Conditions | Iron-catalyzed α-olefin cyclodimerization conditions |
Forces buyers to specifically procure the vinyl derivative over the allyl homologue when targeting the synthesis of bis-silylated carbon frameworks.
When designing silicon-modified polymers, the distribution of silyl groups impacts the material's thermal and physical uniformity. In the radical copolymerization of VTMS with methyl methacrylate (MMA), VTMS exhibits a monomer reactivity ratio (r_VTMS) of approximately 0. This indicates a strict inability to homopolymerize under these conditions, forcing VTMS to exclusively cross-propagate with MMA [1]. Standard vinyl monomers typically exhibit r-values > 0, leading to blocky microstructures. The r=0 behavior of VTMS guarantees the isolated insertion of trimethylsilyl groups along the polymer backbone, preventing the formation of silane-dense domains.
| Evidence Dimension | Monomer reactivity ratio (r1) in radical copolymerization |
| Target Compound Data | r_VTMS ≈ 0 (strict cross-propagation) |
| Comparator Or Baseline | Standard vinyl monomers (e.g., MMA): r_MMA > 0 (capable of homopolymerization) |
| Quantified Difference | Elimination of consecutive silane-silane insertions |
| Conditions | Radical copolymerization with methyl methacrylate |
Enables polymer engineers to reliably synthesize copolymers with perfectly isolated, uniformly distributed trimethylsilyl functional groups.
Driven by its ability to form a thermally labile hydrocarbon phase that desorbs to create nanopores, VTMS is specified as a direct precursor for SiCOH composite films. It is a targeted procurement choice over tetramethylsilane for back-end-of-line (BEOL) interconnects where achieving a dielectric constant of ≤ 2.0 is required to minimize RC time delays and crosstalk without managing a secondary porogen gas feed [1].
Because it is completely immune to the hydrolytic polycondensation that affects alkoxysilanes like VTMO, VTMS is utilized for transition-metal-catalyzed vinylations, Heck couplings, and cross-metathesis reactions. It allows chemists to install a protected vinyl group or a trimethylsilyl moiety in complex pharmaceutical intermediates without requiring strictly anhydrous handling to prevent sol-gel gelation .
Leveraging its distinct radical reactivity ratio (r ≈ 0), VTMS is utilized in the production of specialized acrylic and styrenic copolymers. It is selected when manufacturers need to incorporate bulky, low-surface-energy trimethylsilyl groups into a polymer backbone as isolated units, ensuring uniform physical properties and avoiding the phase separation associated with blocky silane domains[2].
Flammable;Irritant